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Compound of Interest

Compound Name: N-Phthaloyl-I-glutamic anhydride

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for N-
Phthaloyl-L-glutamic anhydride (C13HsNOs), a key intermediate in the synthesis of various
biologically active molecules, including y-L-glutamyl amides. This document is intended for
researchers, scientists, and professionals in the field of drug development and chemical
synthesis, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data.

Introduction

N-Phthaloyl-L-glutamic anhydride is a chiral molecule widely used as a y-L-glutamyl transfer
reagent.[1][2] Its utility in synthetic chemistry stems from its ability to introduce a protected
glutamic acid residue, facilitating the regioselective formation of y-amide bonds.[3] A thorough
understanding of its spectroscopic characteristics is crucial for reaction monitoring, quality
control, and structural confirmation. This guide presents a consolidated summary of its key
spectral features, supported by experimental protocols.

Spectroscopic Data

The identity and purity of N-Phthaloyl-L-glutamic anhydride can be unequivocally confirmed
through a combination of spectroscopic techniques. The following sections and tables
summarize the characteristic data obtained from *H NMR, 13C NMR, IR, and mass
spectrometry.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of N-Phthaloyl-L-
glutamic anhydride. The spectra are typically recorded in deuterated dimethyl sulfoxide
(DMSO-de).

1H NMR (Proton NMR): The *H NMR spectrum exhibits distinct signals corresponding to the
aromatic protons of the phthaloyl group and the aliphatic protons of the glutamic anhydride
moiety.[4] The aromatic region typically shows a multiplet for the four protons of the benzene
ring.[4] The methine proton of the chiral center and the diastereotopic methylene protons of the
anhydride ring also show characteristic signals.[4]

Table 1: *H NMR Spectroscopic Data for N-Phthaloyl-L-glutamic Anhydride

Chemical Shift o Number of ]
Multiplicity Assignment Reference

(3/ppm) Protons
Aromatic

7.99-7.81 m 4H [4]
(Phthaloyl)

5.48 dd 1H -CH (a-proton) [5]

3.41 t 2H -CH:z (y-protons) [4]
-CH & -CH2 (0 &

3.17-2.96 m 3H [4]
[3-protons)

Note: Data for the DL-form shows similar chemical shifts.[5]

13C NMR (Carbon-13 NMR): The 3C NMR spectrum provides information about the carbon
framework of the molecule. Key signals include those for the carbonyl groups of the
phthalimide and anhydride rings, the aromatic carbons, and the aliphatic carbons.[4]

Table 2: 13C NMR Spectroscopic Data for N-Phthaloyl-L-glutamic Anhydride
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Chemical Shift (6/ppm) Assignment Reference
167.2. 166.8, 166.11 Carbor'lyl.s (Anhydride & e
Phthalimide)
135.52, 131.58 Quaternary Aromatic Carbons [41[5]
124.09, 123.9 Aromatic CH [41[5]
51.5,48.15 -CH (a-carbon) [31[5]
30.8, 29.92 -CH: (y-carbon) [3][5]
24.1, 20.87 -CH: (B-carbon) [315]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum
of N-Phthaloyl-L-glutamic anhydride is characterized by strong absorption bands
corresponding to the carbonyl groups of the cyclic anhydride and the imide.

Table 3: IR Spectroscopic Data for N-Phthaloyl-L-glutamic Anhydride

Wavenumber ) .
Intensity Assignment Reference
(cm™)
C=0 stretch
1818 m , [3]
(Anhydride)
C=0 stretch
1780 s _ [3]
(Anhydride)
C=0 stretch
1715 VS o [3]
(Phthalimide)
1392 S C-N stretch [3]
722 m C-H bend (Aromatic) [3]

VS = very strong, s = strong, m = medium
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Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of
the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass

measurement, confirming the elemental composition.

Table 4: Mass Spectrometry Data for N-Phthaloyl-L-glutamic Anhydride

Technique m/z lon Reference
HRMS (ESI+) 282.0366 [M+Na]* [4]
GC-MS 173, 104, 186 Fragment lons [6]

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of
N-Phthaloyl-L-glutamic anhydride.

Synthesis of N-Phthaloyl-L-glutamic Anhydride

N-Phthaloyl-L-glutamic anhydride is typically synthesized from N-Phthaloyl-L-glutamic acid
by dehydration using acetic anhydride.[3][4]

o A mixture of N-Phthaloyl-L-glutamic acid and acetic anhydride is heated (e.g., at 90-100°C)
under a nitrogen atmosphere for a specified duration (e.g., 30 minutes).[3][4]

e The reaction mixture is then cooled to induce crystallization.

e The resulting solid precipitate is filtered, washed with a non-polar solvent such as cold ether,
and dried in a desiccator.[3]

Spectroscopic Analysis Workflow

The following diagram illustrates the typical workflow for the spectroscopic analysis of a
synthesized chemical compound like N-Phthaloyl-L-glutamic anhydride.
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Workflow for Spectroscopic Characterization
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Caption: Workflow for Spectroscopic Characterization.

Instrumentation

 NMR Spectra: Recorded on a spectrometer operating at a frequency such as 600 MHz for *H
NMR and 150 MHz for 3C NMR, using DMSO-de as the solvent.[4]

» IR Spectra: Obtained using an FTIR spectrometer, with samples prepared as KBr pellets.[3]

e Mass Spectra: Acquired on a high-resolution mass spectrometer, such as a LTQ Orbitrap XL,
using electrospray ionization (ESI).[3]
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Conclusion

The spectroscopic data presented in this guide provide a definitive analytical profile for N-
Phthaloyl-L-glutamic anhydride. The combination of NMR, IR, and MS techniques allows for
unambiguous structural confirmation and purity assessment, which are essential for its
application in research and development. The detailed experimental protocols offer a reliable
framework for the synthesis and characterization of this important chiral building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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